molecular formula C7H16N2S B1283600 N-(3-Aminopropyl)-thiomorpholine CAS No. 75653-87-1

N-(3-Aminopropyl)-thiomorpholine

Cat. No. B1283600
CAS RN: 75653-87-1
M. Wt: 160.28 g/mol
InChI Key: RECTZHBMZRYGEN-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-thiomorpholine is a chemical compound that is part of the thiomorpholine family, which includes various derivatives with different substituents on the nitrogen or sulfur atoms. Thiomorpholines are heterocyclic compounds that contain both sulfur and nitrogen in a six-membered ring structure. The specific compound N-(3-Aminopropyl)-thiomorpholine would be characterized by the presence of an aminopropyl group attached to the nitrogen atom of the thiomorpholine ring.

Synthesis Analysis

The synthesis of thiomorpholine derivatives can be complex and involves multiple steps. For example, the synthesis of N-aryl-substituted thiomorpholine-3,5-diones, which are structurally related to N-(3-Aminopropyl)-thiomorpholine, has been achieved through a series of reactions. These compounds were synthesized and their crystal structures were determined using X-ray crystallography . Similarly, N-Aminothiomorpholines can be synthesized by nitrosation of thiomorpholine or its alkyl-substituted derivatives, followed by reduction with zinc in acetic acid and hydrolysis .

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives is crucial in determining their physical and chemical properties. X-ray crystallography has been used to establish the crystal structures of several thiomorpholine derivatives . The dynamic stereochemistry of these compounds, such as diastereomers, can be studied using techniques like variable-temperature 1H NMR, which provides insights into the mechanism of diastereomers interconversion .

Chemical Reactions Analysis

Thiomorpholine and its derivatives undergo various chemical reactions. For instance, 4-Aminothiomorpholines react with aldehydes or ketones to form azomethines. They can also undergo acylation with mono- and dicarbonic acid chlorides to yield N-acyl derivatives. Mannich condensation is another reaction that thiomorpholines can participate in. Additionally, oxidation with yellow mercury oxide can lead to the formation of tetracenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives are influenced by their molecular structure. For example, the study of 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione, a structurally related compound, involved investigating its crystal structure, photophysical properties, and the relationship between its molecular structure and nonlinear optical properties. Techniques such as vibrational spectroscopy, electronic absorption spectroscopy, and NMR were used to characterize the compound. The solvent effect on the electronic absorption spectrum was also examined, and nonlinear optical properties were investigated using density functional theory .

Scientific Research Applications

1. Building Blocks in Medicinal Chemistry

N-(3-Aminopropyl)-thiomorpholine and its derivatives are considered important building blocks in medicinal chemistry. Research has shown that thiomorpholine and thiomorpholine 1,1-dioxide are used in creating novel bicyclic thiomorpholine building blocks for medicinal purposes. These compounds have been synthesized from inexpensive starting materials and have interesting biological profiles (Walker & Rogier, 2013).

2. Antimicrobial Activity

Thiomorpholine derivatives have been synthesized to explore their potential in antimicrobial activity. The synthesis involved nucleophilic substitution reactions and aimed at producing bioactive molecules with less toxicity and increased microbial intracellular concentration. The antimicrobial activity of these newly synthesized compounds was tested, providing insights into their application in this field (Kardile & Kalyane, 2010).

3. DPP-IV Inhibition

Research into thiomorpholine derivatives includes their design and synthesis as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds were tested for their inhibitory effects, and some showed promising results in vitro. This suggests their potential value in further studies and applications as DPP-IV inhibitors (Han et al., 2012).

4. Biodegradation Studies

N-(3-Aminopropyl)-thiomorpholine and related compounds have been studied for their biodegradability by microorganisms. Research using in situ 1H NMR has shown that these compounds undergo specific metabolic pathways, involving the cleavage of the C-N bond and subsequent steps leading to the formation of diacids. This provides important insights into the environmental and ecological aspects of these chemicals (Delort & Combourieu, 2001).

Safety And Hazards

“N-(3-Aminopropyl)-thiomorpholine” is a chemical compound and should be handled with care. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-thiomorpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECTZHBMZRYGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568196
Record name 3-(Thiomorpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-thiomorpholine

CAS RN

75653-87-1
Record name 3-(Thiomorpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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